4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine
Description
4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-triazole moiety substituted with a furan group. Below, we compare its properties and functionalities with similar compounds reported in the literature.
Properties
Molecular Formula |
C11H8N4O |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
4-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C11H8N4O/c1-2-9(16-7-1)11-13-10(14-15-11)8-3-5-12-6-4-8/h1-7H,(H,13,14,15) |
InChI Key |
BQSYDZDIYLSGSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NN2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine typically involves the formation of the triazole ring followed by its attachment to the furan and pyridine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of furan-2-carbaldehyde with hydrazine hydrate can form the furan-2-yl hydrazone, which can then be cyclized with pyridine-2-carbonitrile under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Cyclization and Diazotization Reactions
The triazole ring in this compound can participate in diazotization under acidic conditions. For example:
-
Diazotization with NaNO₂ : In structurally related triazolo-furo-pyridines, diazotization of 2,3-diamino derivatives using NaNO₂ in aqueous acetic acid at 0°C yielded fused triazolo scaffolds (e.g., triazolo[4′,5′:4,5]furo[2,3-c]pyridines) via intramolecular cyclization .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diazotization | NaNO₂, AcOH/H₂O, 0°C | Triazolo-fused pyridine | 60–75% |
Nucleophilic Substitution
The pyridine ring undergoes nucleophilic substitution at activated positions:
-
Chlorination : Pyridine derivatives react with POCl₃ to form chloropyridines. For example, 3-pyridinyl triazoles treated with POCl₃ at 80°C produced 3-chloropyridinyl analogs .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, 80°C | 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-3-chloropyridine | ~50% |
Electrophilic Aromatic Substitution
The furan ring is susceptible to electrophilic substitution:
-
Nitration : Furan derivatives react with HNO₃/H₂SO₄ at 0°C to form nitro-furans. For example, nitration of 2-furyl triazolo-pyridines yielded 5-nitro-furan derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-(3-(5-Nitro-furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine | 45% |
Coordination Chemistry
The nitrogen atoms in the triazole and pyridine rings act as ligands for metal coordination:
-
Cu(II) Complexation : Similar 1,2,4-triazole-pyridine hybrids form stable complexes with Cu(II) in ethanol/water, confirmed by UV-Vis and ESR spectroscopy .
| Reaction Type | Reagents/Conditions | Product | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) binding | CuCl₂, EtOH/H₂O | [Cu(C₁₂H₈N₅O)₂]Cl₂ | 8.2 ± 0.3 |
Redox Reactions
-
Furan Oxidation : The furan moiety oxidizes to γ-ketoaldehyde using KMnO₄ in acidic media:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 4-(3-(γ-Ketoaldehyde)-1H-1,2,4-triazol-5-yl)pyridine | 30% |
Cross-Coupling Reactions
-
Suzuki Coupling : The pyridine ring’s halogenated derivatives participate in Pd-catalyzed couplings. For example, bromopyridinyl triazoles react with aryl boronic acids to form biaryl products .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)-4'-biphenyl | 65% |
Functional Group Interconversion
-
Hydroxymethylation : Pyridoxal derivatives undergo hydroxymethylation under basic conditions, as seen in GBB reactions :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydroxymethylation | NaBH₄, MeOH | 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridinemethanol | 70% |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine analogs that demonstrated potent activity against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10.1 to 62.4 µM, showcasing their potential as antibacterial agents .
Anticancer Properties
The compound has been evaluated for its anticancer effects on different cancer cell lines. For instance, a synthesized pyridine derivative showed promising antiproliferative activity against breast cancer cell lines (MCF-7) with an IC50 value of 5.71 µM, which was notably more effective than standard chemotherapeutic agents like 5-fluorouracil (IC50 = 6.14 µM) . This suggests that the incorporation of the furan and triazole moieties may enhance the bioactivity of pyridine derivatives.
Fungicidal Activity
The compound has shown potential as a fungicide in agricultural settings. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis in fungi. Research has demonstrated that 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine exhibits effective fungicidal properties against several plant pathogens, making it a candidate for developing new agricultural fungicides .
Synthesis of Novel Materials
In materials science, the compound has been utilized in the synthesis of novel organic materials with specific electronic and optical properties. The incorporation of triazole and furan rings into polymer matrices has been shown to enhance their thermal stability and mechanical strength . These materials have potential applications in organic electronics and photonic devices.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In cancer research, it may inhibit kinases or other proteins involved in cell signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substituents significantly influence chemical behavior. Key analogs include:
Key Insights :
- Electronically , the furan group in the target compound provides an oxygen lone pair for hydrogen bonding or metal coordination, contrasting with the nitrogen-rich pyridyl substituent in the MMD-linked analog .
- Bioactivity : The dimethoxyphenyl analog (S3643) demonstrates potent umami receptor activation, suggesting substituent electronic effects (methoxy groups) enhance receptor binding . The furan analog’s bioactivity remains unexplored but may diverge due to furan’s metabolic susceptibility.
- Coordination Chemistry: Pyridyl-substituted triazoles (e.g., 2-(3-(4-pyridylphenyl)-triazolyl)pyridine) form stable Co(II) and Zn(II) complexes with distorted octahedral geometries . The furan analog’s oxygen could alter coordination modes or stability compared to nitrogen-donor analogs.
Table 2. Metal Complex Geometries
References [1] Guo, Q. et al. Proteomic and metabolomic characterizations of moyamoya disease patient sera. [5] Comprehensive Serum Proteomic and Metabolomic Profile. [6] Toxicological Evaluation of a Novel Umami Flavour Compound. [7] Structure Reports: Co(II) complex. [9] FDA GRAS substances regulatory analysis. [11] Zinc complex crystal structure study. [12] 3-(3-Phenyl-triazolyl)pyridine physicochemical data.
Biological Activity
4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a furan ring fused with a triazole ring and a pyridine moiety. Its molecular formula is with a molecular weight of approximately 188.19 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₄O |
| Molecular Weight | 188.19 g/mol |
| IUPAC Name | 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that compounds similar to 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Anticancer Activity
Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines. It is hypothesized that the triazole moiety plays a crucial role in modulating cellular pathways related to cell survival and proliferation. For example, compounds with similar structures have been shown to inhibit specific kinases involved in cancer signaling pathways, leading to reduced tumor growth .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various triazole derivatives against fungal pathogens, revealing that derivatives similar to 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine displayed promising antifungal activity against Candida albicans with MIC values below 10 µg/mL .
- Anticancer Potential : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 20 µM, suggesting its potential as an anticancer agent .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of the compound are yet to be fully elucidated; however, similar triazole compounds typically exhibit moderate oral bioavailability and are metabolized via hepatic pathways. Toxicological assessments indicate potential acute toxicity upon ingestion (H302) and skin irritation (H315), necessitating careful handling .
Q & A
Q. What are the standard synthetic routes for preparing 4-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)pyridine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions between hydrazine derivatives and carbonyl-containing precursors. For example, thiosemicarbazide intermediates can react with furan-2-carbaldehyde under acidic conditions to form the triazole core, followed by coupling with pyridine derivatives. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
- Catalysts : Acidic catalysts (e.g., HCl) or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the target compound.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ at m/z 255.089) confirms molecular composition .
- ¹H/¹³C NMR : Distinct signals include:
- Pyridine protons: δ 8.5–9.0 ppm (aromatic region).
- Furan protons: δ 6.5–7.5 ppm (coupled doublets).
- Triazole protons: δ 8.0–8.3 ppm (singlet for NH in 1H-1,2,4-triazole) .
- FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (furan, 1250–1300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., anti-inflammatory vs. antimicrobial) for this compound?
Contradictions may arise from assay variability or structural analogs with differing substituents. Methodological strategies include:
- Standardized assays : Use uniform protocols (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory evaluation) across studies.
- Structural benchmarking : Compare activity of the exact compound with analogs (e.g., pyridinyl vs. benzylidene substitutions) to isolate pharmacophore contributions .
- Dose-response analysis : Establish EC₅₀/IC₅₀ values to quantify potency discrepancies .
Q. What computational approaches are recommended to model interactions between this compound and biological targets?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., CYP450) or receptors. Focus on triazole and pyridine moieties as hydrogen-bond donors/acceptors .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., 100-ns trajectories in GROMACS) to evaluate binding free energy (MM-PBSA method) .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with biological activity to guide structural optimization .
Q. How can structural modifications of the furan and triazole moieties enhance pharmacological activity while reducing toxicity?
- Furan modifications :
- Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability.
- Replace furan with thiophene to evaluate sulfur’s impact on bioavailability .
- Triazole modifications :
- S-alkylation (e.g., methyl, ethyl) to modulate lipophilicity and membrane permeability.
- Mannich base derivatization to enhance water solubility .
Methodological Notes
- Crystallography : For structural confirmation, use single-crystal X-ray diffraction (SHELX suite for refinement) . Mercury software can visualize packing patterns and hydrogen-bonding networks .
- Data interpretation : Cross-reference spectral data with databases (e.g., CCDC for crystal structures) to validate purity and stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
